molecular formula C7H13ClN4 B13197191 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B13197191
M. Wt: 188.66 g/mol
InChI Key: RQYYPWHDEULJRB-UHFFFAOYSA-N
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Description

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride is a compound that features a pyrrolidine ring attached to a triazole ring via a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and triazole rings in its structure allows for diverse biological activities and interactions with various molecular targets.

Preparation Methods

The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with a pyrrolidin-2-ylmethyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .

Scientific Research Applications

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and triazole rings in its structure allow it to bind to these targets with high affinity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

  • 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole hydrochloride
  • 1-(pyrrolidin-2-ylmethyl)-1H-imidazole hydrochloride
  • 1-(piperidin-2-ylmethyl)-1H-1,2,4-triazole hydrochloride

These compounds share similar structural features but differ in the heterocyclic rings attached to the pyrrolidine or piperidine moiety.

Properties

Molecular Formula

C7H13ClN4

Molecular Weight

188.66 g/mol

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c1-2-7(9-3-1)4-11-6-8-5-10-11;/h5-7,9H,1-4H2;1H

InChI Key

RQYYPWHDEULJRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2C=NC=N2.Cl

Origin of Product

United States

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